7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one is a compound belonging to the class of benzopyrans, which are bicyclic organic compounds known for their diverse biological activities. This specific compound features a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. Benzopyran derivatives are extensively studied for their potential applications in pharmaceuticals, particularly due to their roles in various biological processes.
The compound can be classified as a benzopyran derivative, specifically a dihydrobenzopyran, which is characterized by the presence of a saturated six-membered ring fused to a five-membered ring containing an oxygen atom. The trifluoromethyl group enhances its lipophilicity and may improve the compound's pharmacokinetic properties. The synthesis and characterization of such compounds have been documented in various studies, emphasizing their importance in medicinal chemistry .
The synthesis of 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one can be achieved through several methods, including palladium-catalyzed reactions and one-pot cyclocondensation processes.
The choice of method often depends on the desired yield, purity, and specific substituents required on the final product.
The molecular structure of 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets .
7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one participates in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one generally involves interactions at the molecular level with specific biological targets:
Research indicates that these mechanisms contribute to the observed pharmacological effects, including anti-inflammatory and anticancer activities .
The physical and chemical properties of 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one include:
Chemical analyses (such as infrared spectroscopy and nuclear magnetic resonance) confirm the presence of characteristic functional groups like carbonyls and aromatic rings .
7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one has several scientific applications:
The 2-benzopyran-4-one scaffold provides a versatile framework for drug design due to its balanced hydrophobic character, hydrogen-bonding capacity, and conformational flexibility:
Bioactive Conformation: The semi-rigid tricyclic system positions substituents in three-dimensional space for optimal target interaction. The carbonyl at C4 and oxygen at C1 create a polarized region capable of hydrogen bonding, while the fused benzene ring enables π-stacking interactions with biological targets [2] [5]. This dual functionality enables activity against diverse targets, including kinases, nuclear receptors, and inflammatory mediators.
Structure-Activity Relationship (SAR) Determinants: Position-specific substitutions profoundly influence biological activity. Electronegative substituents at C7 significantly enhance anticancer activity, as demonstrated in benzopyran-4-one derivatives showing IC₅₀ values of 5.2–22.2 μM against MDA-MB-231 breast cancer cells [2]. The C3 position serves as a key modification site for hybrid molecule design, enabling conjugation with pharmacophores like isoxazoles to enhance antiproliferative effects [2].
Table 1: Biological Activity of 2-Benzopyran-4-one Derivatives Based on Substituent Patterns
Position | Substituent | Biological Activity | Potency Range |
---|---|---|---|
C7 | Methoxy | Antiproliferative | IC₅₀: 5.2-22.2 μM (MDA-MB-231) |
C7 | Trifluoromethyl | Anti-inflammatory, anticancer | Not determined |
C3 | Isoxazole hybrids | Antiproliferative | IC₅₀: 5.2-22.2 μM (cancer cell lines) |
C4 | Carboxylic acid | PPAR activation | EC₅₀: ~1-10 μM |
C3 | Formyl group | Synthetic intermediate | N/A |
The trifluoromethyl (-CF₃) group at the C7 position of the benzopyran nucleus significantly alters molecular properties through combined electronic, steric, and metabolic effects:
Electronic Effects: The -CF₃ group exhibits strong electron-withdrawing characteristics (σₚ = 0.54, Hammett constant) that polarize the aromatic ring, increasing electrophilicity at adjacent positions. This polarization enhances interactions with electron-rich biological targets and influences compound acidity/basicity [6] [7]. In chromene derivatives, C7-trifluoromethyl substitution enhances COX-2 inhibition by 3-5 fold compared to non-fluorinated analogs, demonstrating improved target affinity through electronic modulation [7].
Metabolic Stability: The carbon-fluorine bond’s high bond dissociation energy (485 kJ/mol) confers exceptional resistance to oxidative metabolism, particularly against cytochrome P450 enzymes. This property extends plasma half-life and improves bioavailability, addressing a key limitation of many natural chromenes [6]. Metabolic studies of trifluoromethylchromenes reveal 2-3 fold longer half-lives compared to methyl or methoxy analogs, attributable to reduced hepatic clearance [6] [7].
Steric and Hydrophobic Contributions: With a van der Waals volume (38 ų) similar to isopropyl group, the -CF₃ group creates substantial steric bulk while maintaining moderate hydrophobicity (π = 0.88). This combination promotes specific hydrophobic pocket binding without excessive lipophilicity that could compromise solubility [6]. In benzopyran-4-ones, the C7-trifluoromethyl group enhances cell membrane penetration while maintaining aqueous solubility through balanced logP values (typically 2-4) [7].
Table 2: Comparative Properties of Hydrogen vs. Trifluoromethyl Substitution at Benzopyran C7 Position
Property | H-Substituent | CF₃-Substituent | Biological Impact |
---|---|---|---|
Electron-withdrawing | Low (σₚ: 0.00) | High (σₚ: 0.54) | Enhanced target affinity |
Metabolic stability | Low | High | Extended half-life |
Hydrophobicity (logP) | Low | Moderate (ΔlogP: +0.88) | Improved membrane permeability |
Steric bulk (van der Waals vol.) | Small (7.24 ų) | Large (38 ų) | Enhanced binding specificity |
Dipole moment | Variable | Increased | Altered binding orientation |
The medicinal evolution of chromene derivatives spans natural product discovery to rational drug design:
Natural Product Foundations: Early research focused on chromene-containing natural products like geiparvarin (plant-derived benzopyranone) and polycerasoidol (prenylated chromene), which demonstrated significant anticancer and anti-inflammatory activities [5] [8]. These compounds established the benzopyran core as a biologically relevant scaffold, inspiring synthetic programs to optimize potency and drug-like properties. Geiparvarin analogs showed enhanced anticancer activity against sarcoma 180 and Lewis lung carcinoma upon structural simplification, confirming the pharmacophoric importance of the benzopyranone core [5].
Synthetic Advancements: Modern synthetic methodologies have dramatically expanded access to complex chromene derivatives. Intramolecular Diels-Alder reactions enable efficient construction of chromene-fused polycycles, exemplified by microwave-assisted protocols achieving 85-95% yields of pentacyclic indole-chromene hybrids [4]. Vilsmeier-Haack formylation provides regioselective access to 3-formylbenzopyran-4-ones, crucial intermediates for 7-(trifluoromethyl) derivatives [2] [9]. For 7-methoxy analogs, modified Vilsmeier-Haack conditions significantly improve yields of key intermediates [2] [9].
Contemporary Design Paradigms: Current research focuses on three strategic approaches:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3